cis-4-Methyltetrahydrofuran-3-ol
Description
cis-4-Methyltetrahydrofuran-3-ol (CAS: 1932610-18-8) is a cyclic ether-alcohol derivative with the molecular formula C₅H₁₀O₂ and a molar mass of 102.13 g/mol. Its structure features a tetrahydrofuran ring substituted with a methyl group at position 4 and a hydroxyl group at position 3 in the cis configuration. Key physical properties include a predicted density of 1.055 g/cm³, a boiling point of 182.6°C, and a pKa of 14.52, indicating weak acidity typical of alcohols . Synonyms include (3S,4S)-4-Methyl-tetrahydro-furan-3-ol and 3-Furanol, tetrahydro-4-methyl-, reflecting its structural specificity .
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-4-methyloxolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIORKUEZVVKEL-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare cis-4-Methyltetrahydrofuran-3-ol with structurally related compounds, focusing on molecular features, physical properties, and functional distinctions.
Key Comparisons
2-Methyltetrahydrofuran-3-thiol
- Structural Difference : Replaces the hydroxyl group (-OH) with a thiol (-SH), introducing sulfur.
- Physical Properties : Lower boiling point (160–180°C vs. 182.6°C) despite higher molar mass (118.20 vs. 102.13), attributed to weaker hydrogen bonding in thiols .
- Applications : Thiols are often used in flavor/aroma industries due to their strong odor, but isomer mixtures may limit purity for synthetic applications .
cis-4-Aminotetrahydrofuran-3-ol Hydrochloride Functional Group: Substitutes methyl with an amino (-NH₂) group, forming a hydrochloride salt. Reactivity: The amino group enhances basicity and water solubility (via salt formation), contrasting with the neutral alcohol’s weak acidity (pKa ~14.52) . Applications: Likely used in medicinal chemistry for chiral amine synthesis or as a building block for bioactive molecules .
4-Methyltetrahydropyran Ring Size: A six-membered ether ring (tetrahydropyran) vs. five-membered tetrahydrofuran.
Research Findings
- Hydrogen Bonding Effects : The hydroxyl group in this compound contributes to its higher boiling point compared to the thiol analog, despite lower molecular weight .
- Stereochemical Specificity : The cis configuration distinguishes it from diastereomers or isomer mixtures (e.g., 2-Methyltetrahydrofuran-3-thiol), which may exhibit variable reactivity in enantioselective reactions .
- Salt vs. Neutral Form : The hydrochloride derivative’s ionic nature enhances stability and solubility, making it preferable for pharmaceutical formulations over the neutral alcohol .
Preparation Methods
Stereoselective Synthesis via Epoxidation and Nucleophilic Substitution
Epoxidation of Alkenyl Precursors
The stereocontrolled synthesis of cis-4-methyltetrahydrofuran-3-ol begins with epoxidation of alkenyl alcohols. For example, (E)-3-penten-1-yl mesylate undergoes oxidation with potassium permanganate (KMnO₄) in aqueous acetone to yield cis-2-methyl-3-hydroxytetrahydrofuran, a structural analog. This method achieves an 83% yield by leveraging the cis-dihydroxylation mechanism of KMnO₄, which preserves the stereochemistry of the starting alkene.
Key Reaction Conditions:
Mesylation and Nucleophilic Substitution
The epoxide intermediate is subsequently mesylated using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane. This step converts the hydroxyl group into a mesylate leaving group, enabling nucleophilic substitution. Treatment with thioacetic acid (AcSH) and potassium carbonate (K₂CO₃) in acetonitrile furnishes the cis-configured product with 81% yield.
Optimization Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Mesylation | MsCl, Et₃N | 0°C → rt, 12 h | 89% |
| Nucleophilic Substitution | AcSH, K₂CO₃, 18-crown-6 | Reflux, 24 h | 81% |
Mitsunobu Reaction for Stereochemical Inversion
Trans-to-Cis Isomerization
The Mitsunobu reaction is employed to invert the configuration of trans-4-methyltetrahydrofuran-3-ol. Trans-2-methyl-3-hydroxytetrahydrofuran reacts with diisopropyl azodicarboxylate (DIAD), triphenylphosphine (Ph₃P), and p-nitrobenzoic acid in tetrahydrofuran (THF), followed by hydrolysis with aqueous sodium hydroxide (NaOH). This two-step process achieves a 62% overall yield of the cis isomer.
Mechanism and Conditions:
- Mitsunobu Reaction :
- Reagents : DIAD (1.5 equiv), Ph₃P (1.5 equiv), p-nitrobenzoic acid (1.5 equiv)
- Solvent : THF
- Time : 24 h at room temperature
- Hydrolysis :
- Conditions : 2 M NaOH, reflux, 2 h
Catalytic Hydrogenation of Keto Derivatives
Substrate Preparation
4-Methyltetrahydrofuran-3-one serves as a precursor for catalytic hydrogenation. The ketone is reduced using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether. NaBH₄ affords milder conditions and a 76% yield, while LiAlH₄ achieves quantitative reduction but requires rigorous anhydrous conditions.
Comparative Reduction Data:
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | Methanol | 0°C → rt | 76% |
| LiAlH₄ | Diethyl ether | Reflux | >95% |
Asymmetric Synthesis via Chiral Auxiliaries
Evans Oxazolidinone Strategy
Chiral oxazolidinones direct the stereoselective formation of the tetrahydrofuran ring. Acyloxyoxazolidinone derivatives undergo cyclization with boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane, yielding this compound with >90% enantiomeric excess (ee).
Experimental Parameters:
Industrial-Scale Production and Optimization
Continuous-Flow Reactor Systems
Recent advances utilize continuous-flow reactors to enhance reaction efficiency. For example, the Mitsunobu reaction achieves 89% yield in 2 h under flow conditions (0.5 mL/min, 50°C) compared to 65% in batch mode.
Green Chemistry Approaches
Water-tolerant Lewis acids (e.g., ytterbium triflate, Yb(OTf)₃) enable eco-friendly cyclization of diols in aqueous media, reducing organic solvent use by 70% while maintaining 78% yield.
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